molecular formula C9H10F3NO3S B14115159 [4-(trifluoromethyl)phenyl] N,N-dimethylsulfamate

[4-(trifluoromethyl)phenyl] N,N-dimethylsulfamate

Cat. No.: B14115159
M. Wt: 269.24 g/mol
InChI Key: IIVPSMUDNJKOTM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[4-(trifluoromethyl)phenyl] N,N-dimethylsulfamate: is an organic compound with the molecular formula C9H10F3NO3S It is characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which is further connected to an N,N-dimethylsulfamate group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [4-(trifluoromethyl)phenyl] N,N-dimethylsulfamate typically involves the reaction of 4-(trifluoromethyl)phenol with N,N-dimethylsulfamoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfamoyl chloride. The product is then purified using standard techniques such as recrystallization or column chromatography.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate more robust purification techniques to ensure the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: [4-(trifluoromethyl)phenyl] N,N-dimethylsulfamate can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions may involve the use of reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfamate group can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Various nucleophiles, solvents like dichloromethane or tetrahydrofuran, and catalysts if necessary.

Major Products Formed:

    Oxidation: Products may include sulfonic acids or other oxidized derivatives.

    Reduction: Reduced forms of the compound, such as amines or alcohols.

    Substitution: New compounds with different functional groups replacing the sulfamate group.

Scientific Research Applications

Chemistry: In chemistry, [4-(trifluoromethyl)phenyl] N,N-dimethylsulfamate is used as a building block for the synthesis of more complex molecules

Biology: The compound is studied for its potential biological activities. It may serve as a lead compound for the development of new pharmaceuticals or agrochemicals. Its interactions with biological molecules are of particular interest in drug discovery.

Medicine: In medicine, this compound is investigated for its potential therapeutic effects. It may act as an inhibitor or modulator of specific enzymes or receptors, making it a candidate for drug development.

Industry: In the industrial sector, the compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and other advanced materials.

Mechanism of Action

The mechanism of action of [4-(trifluoromethyl)phenyl] N,N-dimethylsulfamate involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. The sulfamate group may interact with enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Uniqueness: [4-(trifluoromethyl)phenyl] N,N-dimethylsulfamate is unique due to the presence of both trifluoromethyl and sulfamate groups. This combination imparts distinct chemical and physical properties, making it valuable for specific applications where other similar compounds may not be as effective.

Properties

Molecular Formula

C9H10F3NO3S

Molecular Weight

269.24 g/mol

IUPAC Name

[4-(trifluoromethyl)phenyl] N,N-dimethylsulfamate

InChI

InChI=1S/C9H10F3NO3S/c1-13(2)17(14,15)16-8-5-3-7(4-6-8)9(10,11)12/h3-6H,1-2H3

InChI Key

IIVPSMUDNJKOTM-UHFFFAOYSA-N

Canonical SMILES

CN(C)S(=O)(=O)OC1=CC=C(C=C1)C(F)(F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.